molecular formula C4H10N2 B1322089 Cyclobutane-1,3-diamine CAS No. 91301-66-5

Cyclobutane-1,3-diamine

Cat. No. B1322089
CAS RN: 91301-66-5
M. Wt: 86.14 g/mol
InChI Key: UYLSVYARXBFEKV-UHFFFAOYSA-N
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Description

Cyclobutane-1,3-diamine and its derivatives are recognized as valuable building blocks in drug discovery due to their sterically constrained structure, which can contribute to the specificity and efficacy of pharmaceutical compounds . These diamines are part of a broader class of cyclobutane-containing compounds that have been synthesized and characterized for their potential use in various chemical and medicinal applications .

Synthesis Analysis

The synthesis of cyclobutane diamines involves classical malonate alkylation chemistry to construct the cyclobutane ring . Additionally, stereoselective synthetic routes have been developed to prepare all stereoisomers of protected cyclobutane-1,2-diamine, starting from a common chiral precursor . An efficient approach has also been described for the synthesis of 1,2-difunctionalized cyclobutanes, which are valuable for medicinal chemistry due to their sp3-enrichment and conformational restriction . Moreover, a novel strategy for diamine synthesis has been reported, which includes the nitrogen-directed diazidation of alkenes, cyclopropanes, and cyclobutanes, followed by selective substitution to form various diamines with orthogonally protected amino groups .

Molecular Structure Analysis

The molecular structure of cyclobutane diamine derivatives has been evaluated using X-ray diffraction, and their conformational preferences have been compared with other sterically constrained diamines . The structural characterization of the 1,2-difunctionalized cyclobutane core has been performed using extended Cremer-Pople puckering parameters and exit vector plots, based on the results of numerous X-ray diffraction experiments .

Chemical Reactions Analysis

Cyclobutane diamines can undergo various chemoselective transformations due to the presence of orthogonally protected amino groups, allowing for the manipulation of these groups in different chemical reactions . The synthesis of chiral vic-disubstituted-cyclobutane scaffolds, including 1,3-amino alcohols and 1,3-diamines, has been achieved, and these compounds have been used as bifunctional organocatalysts, demonstrating their versatility in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane diamines are influenced by their conformationally restricted and sterically constrained nature. While specific physical properties such as melting points or solubility are not detailed in the provided papers, the general depressant and analgesic activity of a group of diamides of cyclobutane-1,1-dicarboxylic acid has been examined, although with varying results and little overlap in activity . This suggests that the cyclobutane diamine scaffold can be modified to produce compounds with diverse biological activities.

Scientific Research Applications

Biomedical Applications

  • Field : Biomedical Research
  • Application Summary : Cyclobutane-1,3-diamine is used in the stereoselective synthesis of candidates for biomedical purposes. These include surfactants, gelators for hydroxylic solvents, and metal cation ligands .
  • Methods of Application : The common structural feature of all the synthesized products is the presence of a cis or trans -1,2- or cis -1,3-difunctionalized cyclobutane ring. The key intermediates, including enantiomerically pure 1,3-diamines and 1,3-amino alcohols, have been prepared from β-amino acid derivatives obtained, in turn, from a chiral half-ester .
  • Results : These products are suitable candidates to be used as surfactants, gelators for hydroxylic solvents, or metal cation ligands, with potential use in several fields including biomedical applications .

Drug Discovery

  • Field : Drug Discovery
  • Application Summary : Cyclobutane diamines (i.e., cis - and trans -1,3-diaminocyclobutane, 6-amino-3-azaspiro [3.3]heptane, and 3,6-diaminospiro [3.3]heptane) are considered as promising sterically constrained diamine building blocks for drug discovery .
  • Methods of Application : The synthesis of these compounds involves classical malonate alkylation chemistry for the construction of cyclobutane rings .
  • Results : The conformational preferences of the cyclobutane diamine derivatives have been evaluated by X-ray diffraction and compared with the literature data on sterically constrained diamines, which are among the constituents of commercially available drugs .

Intermediate for Fluorescent Dyes and Colorants

  • Field : Chemical Industry
  • Application Summary : Cyclobutane-1,3-diamine can be used as an intermediate in the production of fluorescent dyes and colorants .
  • Methods of Application : The specific methods of application in this context are not detailed, but it typically involves chemical reactions where Cyclobutane-1,3-diamine is used as a reactant .
  • Results : The result is the production of various fluorescent dyes and colorants .

Synthesis of High-Performance Resins and Polymers

  • Field : Polymer Chemistry
  • Application Summary : Cyclobutane-1,3-diamine is used in the synthesis of high-performance resins and polymers, such as polythioethers and polyurethanes .
  • Methods of Application : The synthesis typically involves reactions where Cyclobutane-1,3-diamine is used as a monomer or a building block .
  • Results : The result is the production of high-performance resins and polymers with potential applications in various industries .

Antioxidant and Stabilizer in Dye and Pigment Industry

  • Field : Dye and Pigment Industry
  • Application Summary : Cyclobutane-1,3-diamine is used as an antioxidant and stabilizer in the dye and pigment industry .
  • Methods of Application : The specific methods of application in this context are not detailed, but it typically involves the addition of Cyclobutane-1,3-diamine to the dye or pigment formulation .
  • Results : The result is improved stability and longevity of the dyes and pigments .

Synthesis of Boc-monoprotected Derivatives

  • Field : Drug Discovery
  • Application Summary : Cyclobutane diamines are considered as promising sterically constrained diamine building blocks for drug discovery. An approach to the syntheses of their Boc-monoprotected derivatives has been developed .
  • Methods of Application : These novel synthetic schemes exploit classical malonate alkylation chemistry for the construction of cyclobutane rings .
  • Results : The conformational preferences of the cyclobutane diamine derivatives have been evaluated by X-ray diffraction and compared with the literature data on sterically constrained diamines, which are among the constituents of commercially available drugs .

Safety And Hazards

Safety data suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Cyclobutane-1,3-diamine is considered as a promising sterically constrained diamine building block for drug discovery . There is renewed demand for practical routes to more structurally diverse compounds from the pharmaceutical industry as it searches for the next generation of therapeutics .

properties

IUPAC Name

cyclobutane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c5-3-1-4(6)2-3/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLSVYARXBFEKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621636
Record name Cyclobutane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutane-1,3-diamine

CAS RN

91301-66-5
Record name Cyclobutane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
R Uzal-Varela, F Lucio-Martínez, A Nucera… - Inorganic Chemistry …, 2023 - pubs.rsc.org
We report a detailed investigation of the potential of Fe(III) complexes with H4EDTA derivatives containing different spacers as magnetic resonance imaging (MRI) contrast agents: trans-…
Number of citations: 4 pubs.rsc.org
E Hu, K Andrews, S Chmait, X Zhao… - ACS Medicinal …, 2014 - ACS Publications
We report the discovery of novel imidazo[4,5-b]pyridines as potent and selective inhibitors of PDE10A. The investigation began with our recently disclosed ketobenzimidazole 1, which …
Number of citations: 26 pubs.acs.org
RK Shahni - 2021 - search.proquest.com
Gemini monomer, a new monomeric class that consists of two monomeric units connected by a covalent linker, can offer a highly dense polymeric framework. Moreover, their ability to …
Number of citations: 2 search.proquest.com
R Uzal-Varela, D Lalli, I Brandariz… - Dalton …, 2021 - pubs.rsc.org
Rigid derivatives of the acyclic ligand PDTA4− (H4PDTA = propylenediamine-N,N,N′,N′-tetraacetic acid) were prepared by functionalization of a 1,3-diaminocyclobutyl spacer. The …
Number of citations: 3 pubs.rsc.org
ML Vazquez, N Kaila, JW Strohbach… - Journal of medicinal …, 2018 - ACS Publications
Janus kinases (JAKs) are intracellular tyrosine kinases that mediate the signaling of numerous cytokines and growth factors involved in the regulation of immunity, inflammation, and …
Number of citations: 121 pubs.acs.org
S Schiesser, P Hajek, HE Pople, H Käck, L Öster… - European Journal of …, 2022 - Elsevier
Inhibition of mucosa-associated lymphoid tissue lymphoma translocation protein-1 (MALT1) is a promising strategy to modulate NF-κB signaling, with the potential to treat B-cell …
Number of citations: 1 www.sciencedirect.com
DB Freeman, TD Hopkins, PJ Mikochik… - Journal of Medicinal …, 2023 - ACS Publications
Transcriptional deregulation is a hallmark of many cancers and is exemplified by genomic amplifications of the MYC family of oncogenes, which occur in at least 20% of all solid tumors …
Number of citations: 3 pubs.acs.org
DB Grajales, N Sewdat, R Leo, S Kar - Medicine in Drug Discovery, 2023 - Elsevier
Abrocitinib stands as a targeted therapy, functioning as an inhibitor of Janus kinase (JAK) 1. This pharmaceutical advancement has been meticulously crafted to address the challenges …
Number of citations: 2 www.sciencedirect.com
JN Bauman, AC Doran, A King-Ahmad… - Drug Metabolism and …, 2022 - ASPET
Abrocitinib is an oral once-daily Janus kinase 1 selective inhibitor being developed for the treatment of moderate-to-severe atopic dermatitis. This study examined the disposition of …
Number of citations: 7 dmd.aspetjournals.org
CG Connor, JC DeForest, P Dietrich… - … Process Research & …, 2020 - ACS Publications
The development of a commercial route toward the JAK1 inhibitor abrocitinib is described. The application of a late-stage Lossen rearrangement provided the desired cis-…
Number of citations: 16 pubs.acs.org

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